Pyrrolidine
Overview
Description
Pyrrolidine is a saturated heterocycle with a five-membered ring structure that includes one nitrogen atom. It is a fundamental structure in medicinal chemistry, as it is present in many biologically active compounds and pharmaceuticals. The pyrrolidine ring is known for its presence in various natural products and synthetic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a subject of significant interest due to their stereochemical diversity and importance in medicinal chemistry. One method for synthesizing pyrrolidine derivatives is through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another approach involves a palladium(II)-catalyzed enantio- and diastereoselective synthesis, where a nucleopalladation step forms the pyrrolidine moiety followed by an intermolecular addition of a second nucleophile .
Molecular Structure Analysis
The molecular structure of pyrrolidine has been studied extensively. It exhibits a "pseudorotational" degree of freedom, which is common in saturated five-membered rings. This pseudorotation is hindered by a potential barrier, affecting the molecule's thermodynamic properties . Additionally, the crystal structure of pyridine, which is structurally related to pyrrolidine, has been determined to be orthorhombic with specific lattice parameters .
Chemical Reactions Analysis
Pyrrolidine and its derivatives participate in various chemical reactions. For instance, the hybrid macrocycles cyclo[m]pyridine[n]pyrroles, which contain pyrrolidine units, can display expanded π-conjugation upon protonation, as evidenced by spectroscopic and X-ray diffraction studies . Similarly, the macrocycle cyclo pyridine pyrrole can adopt different conformations upon protonation or complexation with boron difluoride, demonstrating the dynamic nature of these pyrrolidine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine have been characterized in detail. Studies have provided values for heat capacity in various states, transition temperatures, heats of transition, fusion, and vaporization, as well as vapor pressure data. An unusual thermal anomaly observed in the liquid state of pyrrolidine may be related to the effects of restricted pseudorotation or molecular association . Furthermore, the biological activity of pyrrolo[3,4-c]pyridine derivatives, which include the pyrrolidine moiety, has been extensively reviewed, highlighting their potential in treating diseases of the nervous and immune systems, as well as their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Pyrrolidines are crucial in synthesizing heterocyclic compounds, showing significant biological effects and having diverse applications in medicine, industry, dyes, and agrochemicals. A study demonstrates the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, indicating their potential in polar nature and mild condition reactions (Żmigrodzka et al., 2022).
Natural Product Synthesis
- Pyrrolidines serve as privileged substructures in bioactive natural products and drugs. Cycloaddition and annulation strategies are efficient for constructing multisubstituted pyrrolidines, highlighting their role in the synthesis of pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).
Biological Activity
- Pyrrolo[3,4-c]pyridine derivatives, which include a pyrrole moiety fused to a pyridine nucleus, exhibit a broad spectrum of pharmacological properties. Studies show their potential in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Glycosidase Inhibition
- Pyrrolidine alkaloids, resembling sugar molecules in hydroxyl substituents, are significant in research for cancer, AIDS, diabetes, immunology, and plant-insect recognition. They function as potent and specific glycosidase inhibitors (Fellows & Nash, 1990).
Organic Synthesis and Catalysis
- Pyrrolidines have applications in organic synthesis, metal catalysis, and organocatalysis, being crucial as ligands for first-row transition-metal catalysts. They enable access to complex poly-heterocyclic pyrrolidines through organoaluminum-promoted intermolecular cycloadditions (Otero-Fraga et al., 2017).
Medical Research
- Pyrrolidine dithiocarbamate (PDTC) is studied for its effects on proteins and DNA. It's known for its antioxidant properties and has been investigated for its ability to prevent the activation of redox-sensitive transcription factors, protecting against free radical-induced cellular injuries (Wu & Momand, 1998).
Stereodiversity in Synthesis
- The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides in pyrrolidine synthesis allows access to diverse stereochemical patterns, emphasizing the versatility and stereodiversity achievable in enantioselective pyrrolidine synthesis (Adrio & Carretero, 2019).
Ischemia/Reperfusion Injury Research
- PDTC is studied for its protective effects against ischemia/reperfusion injury in organs like the liver and intestines. It acts as an antioxidant and inhibitor, providing valuable insights into the protective mechanisms against microcirculatory failure and tissue injury (Teke et al., 2007).
Bioactive Molecule Synthesis
- Pyrrolidines are important in synthesizing bioactive molecules, exhibiting a range of biological activities such as antidiabetic, anticancer, antimalarial, and antimicrobial activities. Their efficient synthesis has garnered significant attention, with the [3+2] cycloaddition method being prominent (Zia, 2017).
Safety And Hazards
Future Directions
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDLPDLKQPQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Record name | PYRROLIDINE | |
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Related CAS |
89014-29-9, 25150-61-2 (hydrochloride) | |
Record name | Pyrrolidine, homopolymer | |
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DSSTOX Substance ID |
DTXSID3059559 | |
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Molecular Weight |
71.12 g/mol | |
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Physical Description |
Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma | |
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Boiling Point |
86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C | |
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Flash Point |
37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C | |
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Solubility |
Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |
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Density |
0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853 | |
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Vapor Density |
2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |
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Vapor Pressure |
62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8 | |
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Product Name |
Pyrrolidine | |
Color/Form |
Colorless to pale yellow liq | |
CAS RN |
123-75-1 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJU5627FYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-57.79 °C, -63 °C | |
Record name | PYRROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRROLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.